Ethyl 2-(Benzo[d]thiazol-2-ylsulfonyl)-2-fluoroacetate
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Overview
Description
Ethyl 2-(Benzo[d]thiazol-2-ylsulfonyl)-2-fluoroacetate is a chemical compound that belongs to the class of benzothiazole derivatives. Benzothiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in their structure. This particular compound is characterized by the presence of a benzo[d]thiazole ring, a sulfonyl group, and a fluoroacetate moiety.
Preparation Methods
The synthesis of Ethyl 2-(Benzo[d]thiazol-2-ylsulfonyl)-2-fluoroacetate typically involves the following steps:
Formation of the Benzothiazole Ring: The benzothiazole ring can be synthesized through the cyclization of 2-aminothiophenol with a suitable aldehyde or ketone under acidic conditions.
Introduction of the Sulfonyl Group: The sulfonyl group can be introduced by reacting the benzothiazole derivative with a sulfonyl chloride in the presence of a base such as pyridine.
Fluoroacetate Ester Formation: The final step involves the esterification of the sulfonylated benzothiazole with ethyl fluoroacetate in the presence of a suitable catalyst.
Industrial production methods may involve optimization of these steps to enhance yield and purity, as well as the use of continuous flow reactors for large-scale synthesis.
Chemical Reactions Analysis
Ethyl 2-(Benzo[d]thiazol-2-ylsulfonyl)-2-fluoroacetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form sulfone derivatives.
Reduction: Reduction of the sulfonyl group can be achieved using reducing agents like lithium aluminum hydride, leading to the formation of thiol derivatives.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium on carbon, and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Ethyl 2-(Benzo[d]thiazol-2-ylsulfonyl)-2-fluoroacetate has several scientific research applications, including:
Medicinal Chemistry: The compound is studied for its potential as an antimicrobial, antifungal, and anticancer agent due to the biological activities associated with benzothiazole derivatives.
Biological Studies: It is used in the study of enzyme inhibition and receptor binding, providing insights into the molecular mechanisms of various biological processes.
Industrial Applications: The compound can be used as an intermediate in the synthesis of dyes, agrochemicals, and pharmaceuticals.
Mechanism of Action
The mechanism of action of Ethyl 2-(Benzo[d]thiazol-2-ylsulfonyl)-2-fluoroacetate involves its interaction with specific molecular targets and pathways. For instance, it may inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access. Additionally, the compound may interact with cellular receptors, modulating signal transduction pathways and affecting cellular functions .
Comparison with Similar Compounds
Ethyl 2-(Benzo[d]thiazol-2-ylsulfonyl)-2-fluoroacetate can be compared with other benzothiazole derivatives such as:
2-(Benzo[d]thiazol-2-ylsulfonyl)acetic acid: Lacks the fluoro group, which may affect its biological activity and reactivity.
Ethyl 2-(Benzo[d]thiazol-2-ylsulfonyl)acetate:
2-(Benzo[d]thiazol-2-ylsulfonyl)-2-chloroacetate: Contains a chloro group instead of a fluoro group, which may result in different reactivity and biological effects.
The uniqueness of this compound lies in the presence of the fluoro group, which can enhance its lipophilicity, metabolic stability, and binding affinity to molecular targets.
Properties
Molecular Formula |
C11H10FNO4S2 |
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Molecular Weight |
303.3 g/mol |
IUPAC Name |
ethyl 2-(1,3-benzothiazol-2-ylsulfonyl)-2-fluoroacetate |
InChI |
InChI=1S/C11H10FNO4S2/c1-2-17-10(14)9(12)19(15,16)11-13-7-5-3-4-6-8(7)18-11/h3-6,9H,2H2,1H3 |
InChI Key |
VXZNXDFOEQMLTP-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C(F)S(=O)(=O)C1=NC2=CC=CC=C2S1 |
Origin of Product |
United States |
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